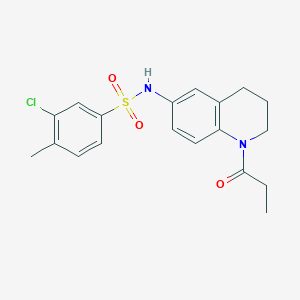

3-chloro-4-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

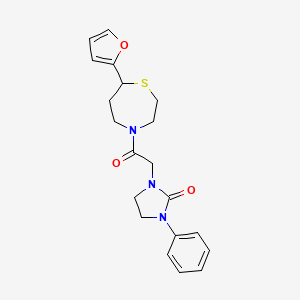

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives, including those similar to the compound , often involves strategic chemical reactions that allow for the introduction of specific functional groups. For example, derivatives containing a benzenesulfonamide moiety have been synthesized as potent agonists for human receptors, indicating a methodological approach to introducing the sulfonamide group to the tetrahydroquinoline backbone (Parmee et al., 2000). The synthesis routes typically involve multi-step reactions including cyclization, functional group transformations, and sometimes, the incorporation of a sulfonamide linker through reactions with sulfonyl chlorides or sulfonamides.

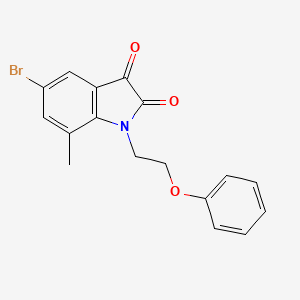

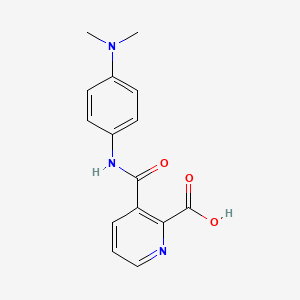

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by their cyclic systems, which can adopt various conformations based on the substitution patterns and interactions between functional groups. X-ray crystallography and molecular modeling have been used to elucidate the structures of similar compounds, revealing their 3D arrangements and potential for intramolecular interactions (Pagliero et al., 2010). These analyses are crucial for understanding how such molecules might interact with biological targets.

Chemical Reactions and Properties

The chemical reactivity of tetrahydroquinoline derivatives with the benzenesulfonamide group involves various transformations, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. The presence of the sulfonamide group can influence the molecule's reactivity by directing the course of these reactions and stabilizing transition states or intermediates (Ponzo & Kaufman, 1995).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of functional groups like chloro, methyl, and benzenesulfonamide affects these properties by altering intermolecular forces and the molecule's overall polarity. Studies on similar molecules have utilized techniques like X-ray powder diffraction to determine crystalline structures, which in turn provide insight into the physical characteristics of these compounds (Pinilla et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are defined by the functional groups present in the molecule. For instance, the sulfonamide group is known for its weakly basic nature and its ability to form hydrogen bonds, influencing the compound's solubility and interaction with biological targets. Detailed studies on the chemical behavior of similar molecules provide insights into how these properties might manifest in the compound of interest (Cremonesi et al., 2010).

properties

IUPAC Name |

3-chloro-4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-11-15(7-9-18(14)22)21-26(24,25)16-8-6-13(2)17(20)12-16/h6-9,11-12,21H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXSVZLYACMIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2482217.png)

![N-(4-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2482220.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2482223.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2482225.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2482227.png)

![3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2482228.png)

![N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2482235.png)